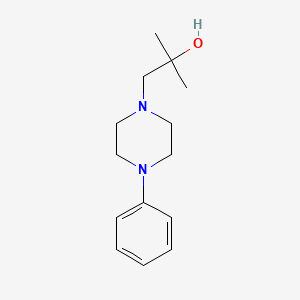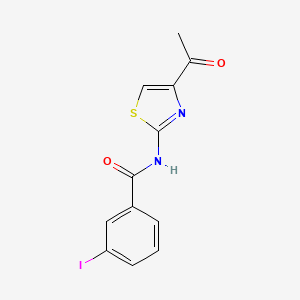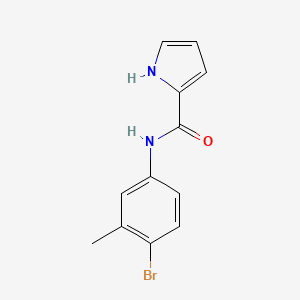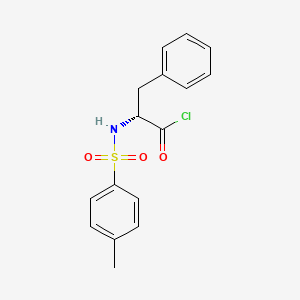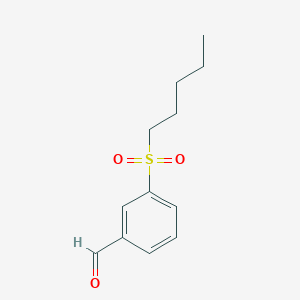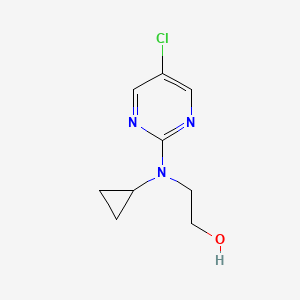
2-((5-Chloropyrimidin-2-yl)(cyclopropyl)amino)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-Chloropyrimidin-2-yl)(cyclopropyl)amino)ethan-1-ol is a chemical compound with the molecular formula C9H12ClN3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloropyrimidin-2-yl)(cyclopropyl)amino)ethan-1-ol typically involves the reaction of 5-chloropyrimidine with cyclopropylamine, followed by the addition of ethan-1-ol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and purity of the final product .
化学反応の分析
Types of Reactions
2-((5-Chloropyrimidin-2-yl)(cyclopropyl)amino)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of substituted pyrimidines .
科学的研究の応用
2-((5-Chloropyrimidin-2-yl)(cyclopropyl)amino)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用機序
The mechanism of action of 2-((5-Chloropyrimidin-2-yl)(cyclopropyl)amino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved .
類似化合物との比較
Similar Compounds
2-Aminopyrimidin-4(3H)-one: A derivative of pyrimidine with similar biological activity.
5-Bromo-6-phenylisocytosine: Known for its antiviral and antitumor properties.
Pyrazolo[3,4-d]pyrimidine: A scaffold used in the design of CDK2 inhibitors
Uniqueness
2-((5-Chloropyrimidin-2-yl)(cyclopropyl)amino)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group and ethan-1-ol moiety contribute to its stability and reactivity, making it a valuable compound for various applications .
特性
分子式 |
C9H12ClN3O |
|---|---|
分子量 |
213.66 g/mol |
IUPAC名 |
2-[(5-chloropyrimidin-2-yl)-cyclopropylamino]ethanol |
InChI |
InChI=1S/C9H12ClN3O/c10-7-5-11-9(12-6-7)13(3-4-14)8-1-2-8/h5-6,8,14H,1-4H2 |
InChIキー |
PTTDRVGFCAAXPC-UHFFFAOYSA-N |
正規SMILES |
C1CC1N(CCO)C2=NC=C(C=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


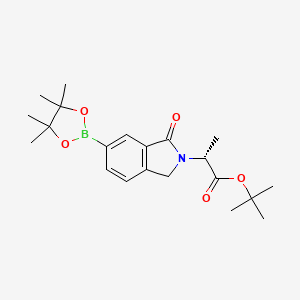


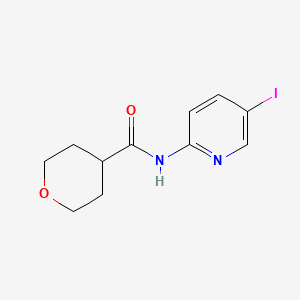
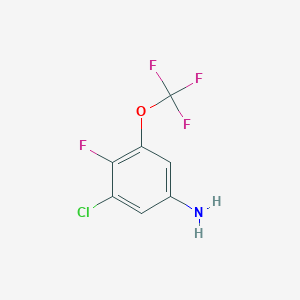

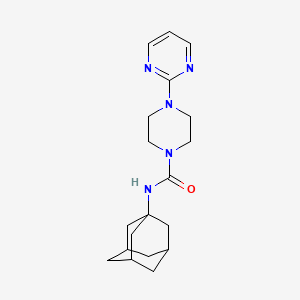
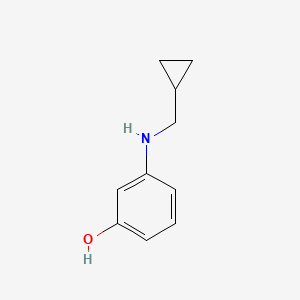
![6-Fluoro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B14903641.png)
